tert-butyl N-(4-bromoquinolin-8-yl)carbamate
Description
tert-butyl N-(4-bromoquinolin-8-yl)carbamate is a brominated quinoline derivative featuring a tert-butyl carbamate group. The quinoline core provides aromaticity and planar rigidity, while the bromine substituent at the 4-position enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization in multi-step syntheses .
Properties
CAS No. |
2680753-35-7 |
|---|---|
Molecular Formula |
C14H15BrN2O2 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
tert-butyl N-(4-bromoquinolin-8-yl)carbamate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-4-5-9-10(15)7-8-16-12(9)11/h4-8H,1-3H3,(H,17,18) |
InChI Key |
ACIIOYUKRDNTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C(C=CN=C21)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-(4-bromoquinolin-8-yl)carbamate typically involves the reaction of 4-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Tert-butyl N-(4-bromoquinolin-8-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-(4-bromoquinolin-8-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed as a tool for studying enzyme inhibition and protein modulation.
Mechanism of Action
The mechanism by which tert-butyl N-(4-bromoquinolin-8-yl)carbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit the activity of these targets by binding to their active sites or modulating their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Halogenated Derivatives
- tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8): Structure: A chlorinated phenethyl chain instead of a bromoquinoline core. Properties: Non-hazardous (per safety data), with the chlorine atom offering moderate electrophilicity for nucleophilic substitution. Applications: Intermediate in agrochemicals or small-molecule drug synthesis . Contrast: The bromine in the target compound likely increases reactivity compared to chlorine, making it more suitable for metal-catalyzed coupling reactions.
- tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS 1052713-47-9): Structure: Fluorinated piperidine ring. Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability. Applications: Used in CNS-targeting drug candidates due to piperidine’s prevalence in neurological receptors . Contrast: The quinoline core in the target compound may enable DNA intercalation or kinase inhibition, unlike the aliphatic piperidine.
Bicyclic and Heterocyclic Systems
- tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS 1932203-04-7): Structure: Bicyclic framework with a nitrogen atom. Properties: High stereochemical complexity; improves target binding specificity. Applications: Key intermediate in protease inhibitor development . Contrast: The rigid bicyclic system may limit conformational flexibility compared to the planar quinoline.
- tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS 207729-03-1): Structure: Hydroxylated cyclopentane ring. Properties: Polar hydroxy group enhances solubility. Applications: Prodrug development or peptidomimetics . Contrast: The bromoquinoline’s aromaticity may favor π-π stacking in biological targets, unlike the aliphatic cyclopentane.
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity enhance leaving-group ability, favoring cross-coupling reactions in the target compound .
- Aromatic vs. Aliphatic Cores: Quinoline’s aromatic system may confer fluorescence or intercalation properties absent in aliphatic analogs.
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